![molecular formula C15H11BrN2O3S2 B6481369 N-(4-bromo-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide CAS No. 896333-35-0](/img/structure/B6481369.png)
N-(4-bromo-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide
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Description
The compound “N-(4-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide” is a similar compound . It has a molecular formula of C15H8BrN3OS2 and a molecular weight of 390.27 .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, the structure of “3-(4-Bromo-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one” was confirmed based on IR, 1H NMR, Mass, and elemental analysis data .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For “N-(4-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide”, the DMSO solubility is unknown .Scientific Research Applications
- Findings : The compound exhibited profound antimicrobial activity . Further studies could explore its mechanism of action and potential clinical applications.
- Advancements : Fine-tuning the anticodon arm of tRNA Pro1E2 allowed consecutive incorporation of β-amino acids, enabling elongation of up to ten consecutive β-amino acids. This strategy opens doors for ribosomal synthesis of macrocyclic peptides containing multiple β-amino acids .
- Potential : Understanding the folding behavior of β-amino acid-containing peptides could lead to novel therapeutic agents with distinct structural properties .
- Stabilization : Water hydration and divalent metal ion (CoII) interactions play a crucial role in stabilizing CCG trinucleotide repeats .
- Potential : Further research could explore its therapeutic applications in wound healing and tissue regeneration .
Antibacterial Activity
Ribosomal Engineering
Foldamer Research
CCG Trinucleotide Repeats
MRTF/SRF Inhibition
Macrocyclic Peptide Libraries
properties
IUPAC Name |
N-(4-bromo-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O3S2/c1-23(20,21)10-5-2-4-9(8-10)14(19)18-15-17-13-11(16)6-3-7-12(13)22-15/h2-8H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVVFYPWYLULGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide |
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